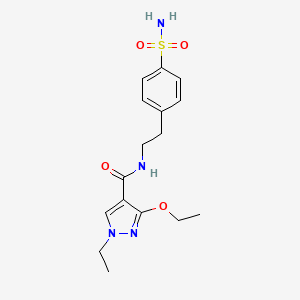
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyridazinyl-pyrrolidine hybrid structure. This compound is intriguing to chemists and pharmacologists due to its potential biological activities and synthetic versatility. Its structure is characterized by a fusion of a 6-methylpyridazine moiety and a pyrrolidin-2-one scaffold, linked via a pyrrolidine carbonyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one generally involves multi-step procedures:
Formation of Pyridazinyl Moiety: : The initial step involves the preparation of the 6-methylpyridazine ring. This can be achieved through cyclization reactions of hydrazine derivatives with suitable precursors.
Introduction of Pyrrolidinone Scaffold: : The pyrrolidin-2-one structure can be introduced via N-alkylation reactions or cyclization of γ-lactam derivatives.
Coupling Reactions: : The linkage between the pyridazine and pyrrolidinone units is facilitated through amide bond formation, employing coupling reagents such as carbodiimides under controlled conditions.
Final Functionalization: : The final steps may include methylation reactions and protection/deprotection sequences to yield the desired product.
Industrial Production Methods
While there are no large-scale industrial methods documented specifically for this compound, its synthesis on an industrial scale would likely involve optimized versions of the aforementioned synthetic routes. Process optimization for yield, purity, and cost-effectiveness is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical transformations:
Oxidation: : The methyl group on the pyridazine ring can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: : The carbonyl groups present in the structure can be reduced to alcohols or amines.
Substitution: : The methylene groups adjacent to the nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation reagents like thionyl chloride or bromine followed by nucleophiles (amines, alcohols, etc.).
Major Products
Oxidation Products: : Pyridazinyl carboxylic acids, aldehydes.
Reduction Products: : Alcohol derivatives, amines.
Substitution Products: : Various functionalized pyrrolidinone and pyridazinyl derivatives.
Scientific Research Applications
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: : Investigated for its potential activity as an enzyme inhibitor or ligand for biological targets.
Medicine: : Explored for therapeutic potential in treating diseases due to its probable bioactive properties.
Industry: : Utilized in the design of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one depends on its interactions at the molecular level:
Molecular Targets: : Potential interactions with enzymes, receptors, or DNA.
Pathways: : May modulate biochemical pathways involved in cellular signaling, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(3-(1-methylpyrrolidin-2-one-4-yl)phenoxy)pyridazine
1-Ethyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-carbonyl)pyrrolidin-2-one
Highlighting Uniqueness
Compared to similar compounds, 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one stands out due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its unique fusion of pyridazinyl and pyrrolidinone structures differentiates it in terms of both synthetic versatility and research applications.
Properties
IUPAC Name |
1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-3-4-13(17-16-10)22-12-5-6-19(9-12)15(21)11-7-14(20)18(2)8-11/h3-4,11-12H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWGGPBATOJLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)

![(E)-N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2695246.png)

![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)
![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)
![1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2695256.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2695259.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)
![Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)


![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)
